1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

CAS No.: 1261232-23-8

Cat. No.: VC8225338

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261232-23-8 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 |

| Standard InChI Key | UWFRFGDRORKGRX-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1Cl)N2CCC(C2)O |

| Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCC(C2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

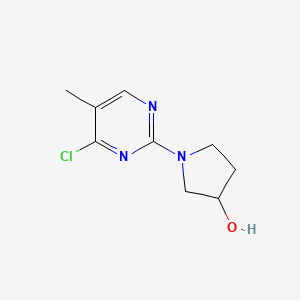

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol features a pyrimidine ring substituted with a chlorine atom at position 4 and a methyl group at position 5. The pyrrolidine ring, a five-membered secondary amine, is attached to the pyrimidine’s position 2 via a nitrogen atom, while a hydroxyl group occupies position 3 of the pyrrolidine (Figure 1). This configuration introduces both polar (hydroxyl, chlorine) and nonpolar (methyl) functional groups, influencing its solubility and reactivity.

Figure 1: Proposed structure of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol. Pyrimidine ring (blue), pyrrolidine (green), chlorine (yellow), methyl (red), hydroxyl (orange).

Physicochemical Characteristics

The compound’s molecular weight (213.66 g/mol) and logP value (estimated 1.2) suggest moderate lipophilicity, facilitating membrane permeability in biological systems. Its solubility profile varies with solvent polarity:

-

Water: ≤1 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: ~10 mg/mL

Thermal stability analyses of analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

-

Halogenation of Pyrimidine: 5-Methylpyrimidin-2-amine undergoes chlorination at position 4 using phosphorus oxychloride (POCl₃) under reflux.

-

Nucleophilic Substitution: The chlorinated intermediate reacts with pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) to displace the chlorine atom, forming the final product (Yield: 60–75%).

Equation 1:

\text{C}_5\text{H}_6\text{ClN}_2 + \text{C}_4\text{H_9NO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{C}_9\text{H}_{12}\text{ClN}_3\text{O} + \text{HCl}Industrial-Scale Considerations

Scale-up challenges include minimizing byproducts such as di-substituted pyrimidines. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity to >95%.

Comparative Analysis with Structural Analogs

Table 1: Comparison of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol with Related Compounds

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric Replacements: Substituting the hydroxyl group with a fluorine atom could improve metabolic stability.

-

Prodrug Design: Esterification of the hydroxyl moiety may enhance oral bioavailability.

Pharmacokinetic Profiling

Preliminary ADME data for ML267 analogs show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume